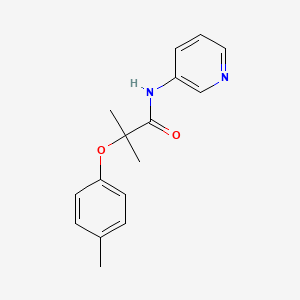![molecular formula C21H25NO2 B6103341 1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6103341.png)
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class. It was first synthesized in the 1960s and gained popularity in the 2000s as a designer drug. MDPV is a potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its negative reputation, MDPV has been the subject of scientific research due to its potential therapeutic applications.
作用機序
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in a range of effects, including increased alertness, euphoria, and feelings of pleasure.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. This compound has also been shown to cause neurotoxicity in certain regions of the brain, including the striatum and prefrontal cortex.
実験室実験の利点と制限
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine has been used in a variety of laboratory experiments due to its potent stimulant properties. It has been used to study the effects of stimulant drugs on the brain and to investigate the mechanisms of addiction. However, due to its potential for abuse and negative side effects, caution must be taken when using this compound in laboratory experiments.
将来の方向性
There are several future directions for research on 1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine. One area of interest is the development of new treatments for depression, anxiety, and ADHD based on the mechanisms of action of this compound. Another area of research is the investigation of the long-term effects of this compound use, including its potential for addiction and neurotoxicity. Finally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound, including its interactions with other drugs and its effects on different populations, such as children and the elderly.
合成法
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine has been studied for its potential therapeutic applications, including as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In animal studies, this compound has been shown to increase dopamine and norepinephrine levels in the brain, which may be beneficial for treating these conditions.
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(3-methylphenyl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-5-3-6-18(15-16)20-7-4-14-22(20)21(23)13-10-17-8-11-19(24-2)12-9-17/h3,5-6,8-9,11-12,15,20H,4,7,10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDOCRHFBWWGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-({[4-(3-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6103259.png)
![3-[(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6103261.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6103267.png)
![4-chloro-6-[4-(3-methoxyphenyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B6103274.png)
![5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline](/img/structure/B6103277.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B6103283.png)
![N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6103300.png)
![3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6103326.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6103331.png)

![4-{[5-(5-bromo-2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B6103345.png)
![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)
![1-(methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6103364.png)
![(2E)-3-(2-furyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acrylamide](/img/structure/B6103378.png)